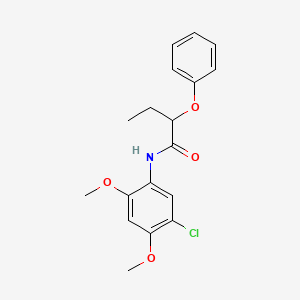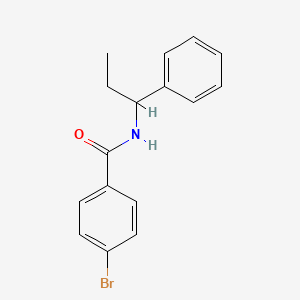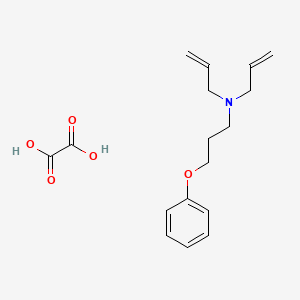![molecular formula C18H24BrNO5 B4077424 N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate
Vue d'ensemble
Description
N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as ADB-BUTINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are human-made chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. ADB-BUTINACA is one of the most potent synthetic cannabinoids known to date and has been the subject of numerous studies due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of ADB-BUTINACA is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that plays a role in regulating a wide range of physiological processes, including pain sensation, inflammation, and seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-BUTINACA are still being studied, but it is known to have potent effects on the endocannabinoid system. It has been shown to activate cannabinoid receptors in the body, leading to a wide range of effects, including pain relief, anti-inflammatory effects, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ADB-BUTINACA has several advantages for use in lab experiments, including its high potency and selectivity for the endocannabinoid system. However, its potent effects also make it difficult to work with, and caution must be taken when handling the compound. Additionally, its potential for abuse and lack of regulation make it a controversial compound for use in research.
Orientations Futures
There are several potential future directions for research on ADB-BUTINACA. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for abuse. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ADB-BUTINACA. Finally, more research is needed to understand the potential risks and side effects of the compound, particularly with regard to long-term use.
Applications De Recherche Scientifique
ADB-BUTINACA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Additionally, ADB-BUTINACA has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
Propriétés
IUPAC Name |
N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO.C2H2O4/c1-5-7-18(8-6-2)9-10-19-16-14(4)11-13(3)12-15(16)17;3-1(4)2(5)6/h5-6,11-12H,1-2,7-10H2,3-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTORYJNBDMPONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)

![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)

![N-allyl-N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077384.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4077392.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopentanamine oxalate](/img/structure/B4077396.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077408.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)